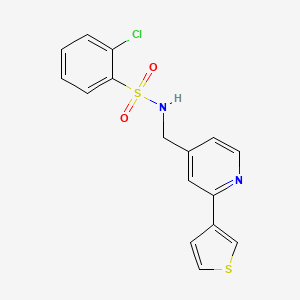

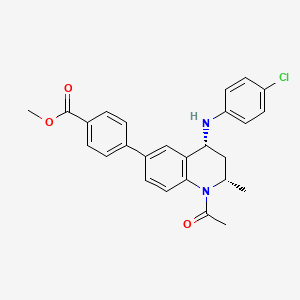

2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide” is a compound that belongs to a class of heterocyclic compounds known as thiophenes. Thiophenes and their derivatives have shown interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, the synthesis of a related compound, (E)-5-methyl-2-phenyl-3-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine, was achieved in two steps . The first step involved the synthesis of (3Z,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring the mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol . In the second step, these compounds were refluxed with phenyl-hydrazine to achieve the target compounds .Molecular Structure Analysis

The molecular structure of “this compound” would be similar to other thiophene-based compounds. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For instance, a related compound showed significant role against tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to other thiophene-based compounds. For instance, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Molecular and Supramolecular Structures

The study of derivatives of benzenesulfonamide, including N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide, highlights their potential as ligands for metal coordination due to their molecular and supramolecular structures. These compounds exhibit significant variations in torsion angles and hydrogen bonding patterns, which could influence their utility in crystal engineering and design of coordination complexes (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Carbonic Anhydrase Inhibition for Cancer Therapy

Chlorinated pyrrolidinone-bearing benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrases, particularly CA IX, which is related to cancer. These compounds demonstrated low nanomolar affinity, indicating potential for the development of selective cancer therapies (Benas Balandis et al., 2020).

Inhibitors of Carbonic Anhydrases for Selective Isoform Targeting

The synthesis and testing of methylated and halogenated benzenesulfonamides as inhibitors for human carbonic anhydrase isoforms have shown that these compounds possess selective inhibition properties. This could lead to the development of new treatments targeting specific isoforms of carbonic anhydrases, which are implicated in various diseases (Irena Vaškevičienė et al., 2019).

Antimalarial Activity

The study of pyrazolopyridine-sulfonamide derivatives has shown that these compounds exhibit activity against Plasmodium falciparum, the parasite responsible for malaria. The findings suggest that the 1H-pyrazolo[3,4-b]pyridine system could be a promising scaffold for the development of new antimalarial agents (Thais B Silva et al., 2016).

Transfer Hydrogenation Catalysts

Research on N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives as part of Cp*IrIIICl complexes has demonstrated their efficacy as precatalysts for the transfer hydrogenation of ketones. This application is relevant in the synthesis of alcohols and could be utilized in various chemical manufacturing processes (A. Ruff et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Mode of Action

It’s worth noting that many compounds with similar structures are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Given its potential inhibition of collagen prolyl-4-hydroxylase, it may impact the collagen biosynthesis pathway .

Result of Action

Inhibition of collagen prolyl-4-hydroxylase could potentially lead to altered collagen biosynthesis .

Zukünftige Richtungen

The future directions for research on “2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide” and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be promising candidates for the development of new drugs .

Eigenschaften

IUPAC Name |

2-chloro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-7-18-15(9-12)13-6-8-22-11-13/h1-9,11,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOBNAKCZAEFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2420344.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2420349.png)

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2420350.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2420356.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2420359.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)